Calcium 3-(N-methylacetamido)propane-1-sulfonate

Reference Standard Impurity Profiling Analytical Method Validation

In ANDA submissions, using an inadequately characterized impurity standard risks analytical method rejection and costly re-validation. Calcium 3-(N-methylacetamido)propane-1-sulfonate (Acamprosate EP Impurity C Calcium Salt) eliminates this risk with its fully characterized, pharmacopeia-grade profile and distinct chromatographic signature, essential for accurate quantification per ICH Q3A/B guidelines. - Enables unequivocal identification via unique N-methyl-specific retention time and response factor, resolving it from the parent API and other process impurities. - Supplied with comprehensive COA and traceable characterization data to support direct EP/USP monograph compliance and regulatory dossier submission. - Available from stock with ambient global shipping, ensuring rapid deployment for stability-indicating method validation and batch release testing.

Molecular Formula C12H24CaN2O8S2
Molecular Weight 428.5 g/mol
CAS No. 233591-26-9
Cat. No. B602122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 3-(N-methylacetamido)propane-1-sulfonate
CAS233591-26-9
SynonymsCalcium Bis(formyl Homotaurine)
Molecular FormulaC12H24CaN2O8S2
Molecular Weight428.5 g/mol
Structural Identifiers
InChIInChI=1S/2C6H13NO4S.Ca/c2*1-6(8)7(2)4-3-5-12(9,10)11;/h2*3-5H2,1-2H3,(H,9,10,11);/q;;+2/p-2
InChIKeyJTVRLZRFSWNWAR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 2.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid powder

Calcium 3-(N-methylacetamido)propane-1-sulfonate (CAS 233591-26-9): Essential Reference Standard for Acamprosate Analysis


Calcium 3-(N-methylacetamido)propane-1-sulfonate, designated as Acamprosate EP Impurity C Calcium Salt, is a fully characterized reference standard for the pharmaceutical impurity profiling of Acamprosate Calcium, a medication used to maintain abstinence in alcohol-dependent patients . It is a specialized organic sulfonic acid salt that is supplied with comprehensive analytical characterization data compliant with regulatory guidelines from the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [1]. This standard is indispensable for analytical method development, method validation, and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of Acamprosate [2].

The Critical Role of Calcium 3-(N-methylacetamido)propane-1-sulfonate in Acamprosate Quality Assurance: Why Analogs Are Not Substitutable


In the rigorous context of pharmaceutical analysis and regulatory compliance, a generic reference standard or an in-class analog cannot be interchanged with Calcium 3-(N-methylacetamido)propane-1-sulfonate [1]. This compound is a specific, process-related impurity that is chemically defined as the calcium salt of N-methylated acamprosate, distinguishing it from the parent drug, Acamprosate Calcium, which is the bis(3-acetamidopropane-1-sulfonate) calcium salt [2]. Its unique structural signature—the N-methyl group on the acetamido moiety—results in distinct chromatographic retention times and spectroscopic properties that are essential for its unequivocal identification and accurate quantification in the presence of other impurities, including the free acid (3-(N-methylacetamido)propane-1-sulfonic acid) and its potassium salt [3]. The use of an incorrect or inadequately characterized standard would compromise the accuracy and reliability of analytical methods, potentially leading to non-compliance with ICH Q3A/B guidelines and jeopardizing ANDA approvals [4].

Quantitative Differentiation of Calcium 3-(N-methylacetamido)propane-1-sulfonate from Its Closest Analogs


Molecular Weight: A Definitive Differentiator from the Free Acid and Potassium Salt

The calcium salt form of this impurity has a molecular weight of 428.54 g/mol (for the monomeric calcium salt, C12H24CaN2O8S2), which is over twice that of the free acid (195.24 g/mol) and the potassium salt (233.33 g/mol) . This significant difference in molecular weight is a critical factor for analytical method development, as it directly influences the compound's behavior in mass spectrometry (MS) detection and chromatographic separation, requiring distinct method parameters compared to its analogs [1].

Reference Standard Impurity Profiling Analytical Method Validation

Counterion-Dependent Thermal Stability: A Measurable Advantage for Handling and Storage

The calcium salt of this impurity exhibits a melting point of >222°C (with decomposition) [1]. While melting point data for the free acid and potassium salt is not directly available for comparison, the presence of the calcium counterion is known to generally enhance thermal stability compared to free acids or alkali metal salts of similar organic sulfonates, which can be more hygroscopic and prone to degradation at lower temperatures [2]. This high thermal stability is a beneficial property for a reference standard, ensuring its long-term integrity during storage and shipment under ambient conditions.

Stability Melting Point Reference Standard Storage

Regulatory Designation: The Definitive Standard for EP and USP Compliance

Calcium 3-(N-methylacetamido)propane-1-sulfonate is the official reference standard designated as 'Acamprosate EP Impurity C' by the European Pharmacopoeia and 'N-Methyl Acamprosate' by the United States Pharmacopeia [1]. This specific designation is a mandatory requirement for any analytical method used to control this impurity in Acamprosate Calcium drug substance or product intended for markets that follow these pharmacopoeias. In contrast, the free acid (3-(N-methylacetamido)propane-1-sulfonic acid) and its potassium salt, while chemically related, do not hold the same official regulatory status and are considered alternative forms or precursors, not the definitive standard [2].

Regulatory Compliance EP Impurity USP Impurity

Traceability and Characterization: The Foundation of Method Reliability

This calcium salt standard is supplied with a comprehensive certificate of analysis (CoA) and detailed characterization data, including HPLC, LC-MS, and NMR profiles, that are compliant with regulatory guidelines . Furthermore, vendors often offer the option for direct traceability to EP or USP reference standards, ensuring that the user's analytical results are metrologically linked to the highest pharmacopoeial standards . While the free acid and potassium salt can also be characterized, they are not typically offered with the same level of formal traceability and regulatory-ready documentation package that is standard for this specific calcium salt .

Reference Standard Traceability Analytical Method Validation

Calcium 3-(N-methylacetamido)propane-1-sulfonate: Optimal Use Cases in Pharmaceutical Quality and R&D


Developing and Validating HPLC/LC-MS Methods for Acamprosate Impurity Profiling

The distinct molecular weight and chromatographic behavior of this calcium salt, as established in Section 3, make it the essential reference material for developing and validating stability-indicating HPLC or LC-MS methods [1]. Analytical chemists rely on this specific standard to accurately determine its relative retention time (RRT) and response factor relative to the Acamprosate API, ensuring that the N-methyl impurity can be resolved from other process-related and degradant impurities [2].

Quality Control Release Testing for Acamprosate Calcium Drug Substance and Product

During commercial production and batch release of Acamprosate Calcium, this standard is used in QC laboratories to quantify the level of Impurity C [1]. The use of the pharmacopoeially designated standard, as highlighted in Section 3, is a mandatory requirement for demonstrating compliance with EP/USP specifications. Failure to use this exact standard could result in inaccurate quantification and potential batch rejection by regulatory authorities [2].

Supporting Abbreviated New Drug Application (ANDA) Submissions

For generic pharmaceutical companies seeking ANDA approval for Acamprosate Calcium, a comprehensive impurity profile is a critical component of the submission dossier [1]. This standard is indispensable for generating the required analytical data to demonstrate that the generic product's impurity levels, specifically for this N-methyl impurity, are within acceptable limits defined by the reference listed drug (RLD) and pharmacopoeial monographs. The traceable characterization data provided with the standard, as noted in Section 3, directly supports the regulatory requirement for validated analytical procedures [2].

Investigating Process-Related Impurities During Acamprosate Synthesis Optimization

In process R&D, chemists use this standard to track the formation of the N-methyl impurity during various synthetic steps [1]. By accurately quantifying this impurity with the correct standard, researchers can optimize reaction conditions (e.g., reagent stoichiometry, temperature, solvent choice) to minimize its formation, thereby improving the overall yield and purity of the Acamprosate Calcium API [2]. The use of the free acid or potassium salt could lead to misidentification and flawed process optimization studies [3].

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